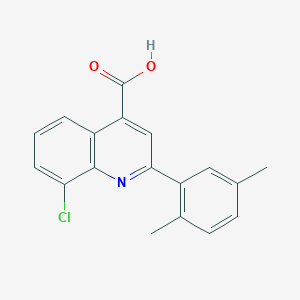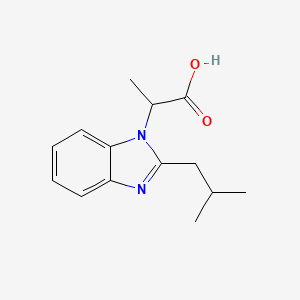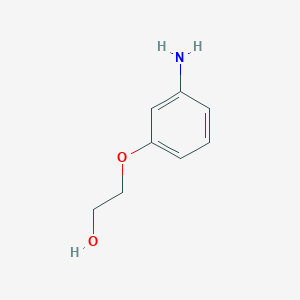
2-(3-Aminophenoxy)ethanol
Descripción general
Descripción
“2-(3-Aminophenoxy)ethanol” is a chemical compound with the empirical formula C8H11NO2 and a molecular weight of 153.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(3-Aminophenoxy)ethanol” is NC1=CC=CC(OCCO)=C1 . This indicates that the compound contains an amino group (NH2) attached to a phenol group, which is further connected to an ethanol group.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Aminophenoxy)ethanol” are not extensively documented. It is known to be a solid compound .
Aplicaciones Científicas De Investigación
It’s worth noting that the use of such compounds can vary widely depending on the field of study and the specific research goals. In general, compounds like “2-(3-Aminophenoxy)ethanol” could potentially be used in fields such as organic chemistry, medicinal chemistry, materials science, and more. They might be used in the synthesis of new compounds, as building blocks in larger molecular structures, or as reagents in chemical reactions.
- “2-(3-Aminophenoxy)ethanol” is considered an organic building block . In organic chemistry, building blocks are simple compounds that can be used to create more complex molecules. They can be used in a variety of reactions to synthesize new compounds with different properties.
- Phenol derivatives, such as “2-(3-Aminophenoxy)ethanol”, have high potential as building blocks for the synthesis of bioactive natural products . These natural products can have various biological activities and can be used in the development of new drugs or therapies.
- Phenol derivatives can also be used in the synthesis of conducting polymers . Conducting polymers are a type of polymers that conduct electricity, and they have a wide range of applications in electronics and materials science.
- m-Aryloxy phenols, a category that “2-(3-Aminophenoxy)ethanol” falls under, have been used in the production of plastics, adhesives, and coatings . They can improve these materials’ thermal stability and flame resistance.
- m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . These properties make them useful in various industries.
Organic Building Blocks
Synthesis of Bioactive Natural Products
Conducting Polymers
Plastics, Adhesives, and Coatings
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
Potential Biological Activities
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)ethanol | |
CAS RN |
50963-77-4 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



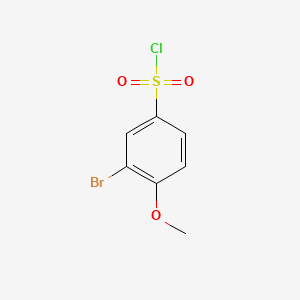
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
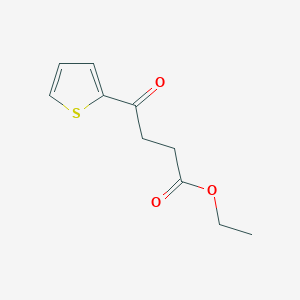

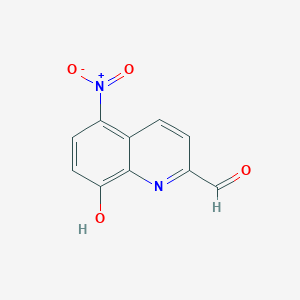

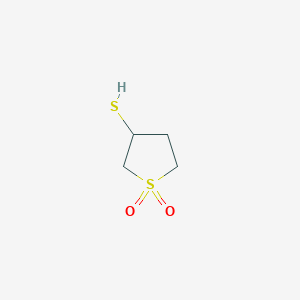
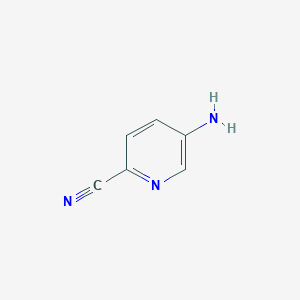
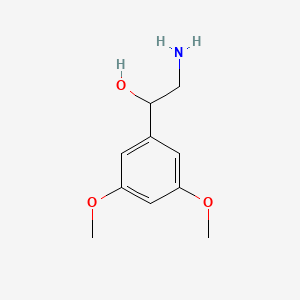
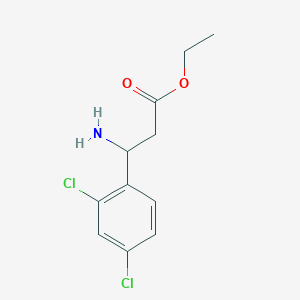
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)
